molecular formula C8H10O3 B6609956 methyl 6-oxospiro[2.3]hexane-4-carboxylate CAS No. 2866322-72-5

methyl 6-oxospiro[2.3]hexane-4-carboxylate

Cat. No. B6609956
CAS RN: 2866322-72-5
M. Wt: 154.16 g/mol
InChI Key: NJGWXYWBSMAYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-oxospiro[2.3]hexane-4-carboxylate, also known as MOSC, is a naturally occurring organic compound that has been studied for its potential applications in various fields of science. MOSC is an important intermediate in the synthesis of a variety of organic compounds, and has been widely used in laboratory experiments, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Methyl 6-oxospiro[2.3]hexane-4-carboxylate has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. In drug design, methyl 6-oxospiro[2.3]hexane-4-carboxylate has been used as a building block for the synthesis of a variety of drugs, including anti-cancer agents and anti-inflammatory agents. In organic synthesis, methyl 6-oxospiro[2.3]hexane-4-carboxylate has been used as a precursor for the synthesis of a variety of organic compounds, including polymers and dyes. In biochemistry, methyl 6-oxospiro[2.3]hexane-4-carboxylate has been used as a reagent in enzyme-catalyzed reactions, and has been studied for its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of methyl 6-oxospiro[2.3]hexane-4-carboxylate is not fully understood. However, it is believed that methyl 6-oxospiro[2.3]hexane-4-carboxylate acts as an acid-base catalyst, and is able to activate certain chemical reactions by protonating or deprotonating certain functional groups. Additionally, it is believed that methyl 6-oxospiro[2.3]hexane-4-carboxylate is able to form hydrogen bonds with certain functional groups, and is able to stabilize certain reaction intermediates.
Biochemical and Physiological Effects
methyl 6-oxospiro[2.3]hexane-4-carboxylate has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-bacterial effects, and has been studied for its potential applications in the treatment of various diseases, including cancer. Additionally, it has been shown to have antioxidant and anti-apoptotic effects, and has been studied for its potential applications in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

Methyl 6-oxospiro[2.3]hexane-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easily synthesized from readily available starting materials. Additionally, it is a relatively stable compound, and is able to withstand a variety of reaction conditions. However, methyl 6-oxospiro[2.3]hexane-4-carboxylate is a relatively reactive compound, and can undergo unwanted side reactions in certain conditions. Additionally, it is a relatively toxic compound, and should be handled with care.

Future Directions

The potential future directions of research on methyl 6-oxospiro[2.3]hexane-4-carboxylate include the development of new synthesis methods, the development of new applications in drug design, the development of new applications in organic synthesis, the development of new applications in biochemistry, the development of new applications in the treatment of various diseases, and the development of new methods for the detection and quantification of methyl 6-oxospiro[2.3]hexane-4-carboxylate in biological samples. Additionally, further research is needed to better understand the mechanism of action of methyl 6-oxospiro[2.3]hexane-4-carboxylate and its potential effects on biochemical and physiological processes.

Synthesis Methods

Methyl 6-oxospiro[2.3]hexane-4-carboxylate is synthesized using a variety of methods, including the Pinner reaction, the Knoevenagel condensation, and the Mitsunobu reaction. In the Pinner reaction, an aldehyde or ketone is reacted with an alkoxide or an amine to form an oxime, which is then reduced with sodium borohydride to form methyl 6-oxospiro[2.3]hexane-4-carboxylate. In the Knoevenagel condensation, an aldehyde or ketone is reacted with an amine to form an imine, which is then reduced with sodium borohydride to form methyl 6-oxospiro[2.3]hexane-4-carboxylate. In the Mitsunobu reaction, an alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst to form an ester, which is then reduced with sodium borohydride to form methyl 6-oxospiro[2.3]hexane-4-carboxylate.

properties

IUPAC Name

methyl 6-oxospiro[2.3]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-7(10)5-4-6(9)8(5)2-3-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWXYWBSMAYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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